molecular formula C11H11BrO B8144976 7-Bromo-6-methyl-3,4-dihydronaphthalen-1(2H)-one

7-Bromo-6-methyl-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B8144976
M. Wt: 239.11 g/mol
InChI Key: UUSZBSHFTJBFAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-6-methyl-3,4-dihydronaphthalen-1(2H)-one (hereafter referred to as 7-Br-6-Me-DHN) is a halogenated derivative of the 3,4-dihydronaphthalen-1(2H)-one (DHN) scaffold. This compound features a bromine atom at position 7 and a methyl group at position 6 on the naphthalenone core. Its synthesis typically involves Claisen-Schmidt condensation reactions, as demonstrated in the preparation of related brominated DHN derivatives . X-ray crystallography reveals that 7-Br-6-Me-DHN adopts a monoclinic crystal system (space group P2₁/n) with a chair conformation in the cyclohexanone ring and a dihedral angle of 51.7° between the aromatic rings . The bromine atom enhances metabolic stability and cell permeability, making this compound a promising candidate for drug discovery, particularly in anti-neuroinflammatory applications .

Properties

IUPAC Name

7-bromo-6-methyl-3,4-dihydro-2H-naphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO/c1-7-5-8-3-2-4-11(13)9(8)6-10(7)12/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUSZBSHFTJBFAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Br)C(=O)CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Bromo-6-methyl-3,4-dihydronaphthalen-1(2H)-one (CAS No. 1273597-18-4) is a halogenated naphthalenone derivative with potential biological significance. Its unique structural features, including a bromine atom at the 7-position and a methyl group at the 6-position, contribute to its reactivity and biological activity. This article reviews the current understanding of its biological properties, including antitumor activity, synthesis methods, and structure-activity relationships.

  • Molecular Formula : C₁₁H₁₁BrO
  • Molecular Weight : 239.11 g/mol
  • Structural Characteristics : The compound features a naphthalene ring structure with specific substitutions that influence its electronic properties and reactivity.

Antitumor Activity

Recent studies have highlighted the potential of naphthalenone derivatives in cancer therapy. This compound has been investigated for its antiproliferative effects against various cancer cell lines.

  • Cell Line Studies :
    • In vitro assays demonstrated that compounds with similar structures exhibit significant cytotoxicity against human breast cancer cells (MCF-7). For instance, hybrid molecules containing naphthoquinone structures showed IC50 values in the sub-micromolar range against multiple cancer types, indicating that structural modifications can enhance biological activity .
  • Mechanism of Action :
    • The mechanism by which naphthalenones exert their antitumor effects often involves apoptosis induction and cell cycle arrest. For example, certain derivatives were shown to arrest the cell cycle in the G0/G1 phase in MCF-7 cells, which is crucial for inhibiting tumor growth .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural components.

CompoundKey FeaturesBiological Activity
This compoundBromine at C7; Methyl at C6Potential antitumor activity
6-Methyl-3,4-dihydronaphthalen-1(2H)-oneNo halogen substitutionLower reactivity
7-Chloro-6-methyl-3,4-dihydronaphthalen-1(2H)-oneChlorine instead of bromineSimilar but varied activity

The presence of halogens (bromine vs. chlorine) significantly impacts the compound's reactivity and biological efficacy. Brominated compounds often exhibit enhanced interactions with biological targets due to their unique electronic properties.

Synthesis Methods

The synthesis of this compound has been achieved through various methods:

  • Heck Reaction : A notable method involves a Heck coupling reaction followed by oxidation steps to yield the desired compound with high purity and yield .
  • Multigram Scale Synthesis : Efficient multigram-scale synthesis has been reported, emphasizing the importance of optimizing reaction conditions to improve yields and minimize by-products .

Case Studies

Several case studies have documented the biological testing of naphthalenone derivatives:

  • Hybrid Molecules : Research on hybrid molecules combining naphthoquinones with other pharmacophores demonstrated enhanced antitumor activity compared to their parent compounds. These studies utilized molecular docking to predict interactions with key proteins involved in cancer progression .
  • Comparative Studies : Compounds similar to this compound have been evaluated for their cytotoxic effects across different cancer cell lines, revealing that subtle changes in substituents can lead to significant differences in potency and selectivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Properties of 7-Br-6-Me-DHN and Related Compounds

Compound Name Substituents Molecular Weight (g/mol) Biological Activity Key Structural Features References
7-Bromo-6-methyl-DHN Br (C7), Me (C6) ~238.9* Anti-neuroinflammatory potential Chair conformation; enhanced lipophilicity
(E)-7-Fluoro-2-(2-(trifluoromethyl)benzylidene)-DHN F (C7), CF₃ (benzylidene) Not reported Structural study focus Trifluoromethyl increases electronegativity
4,6,8-Trihydroxy-DHN (Compound 55) OH (C4, C6, C8) Not reported Nematocidal (LD₅₀ = 206.1 µg/mL at 36 h) Hydroxy groups enhance hydrophilicity
7-Bromo-6-fluoro-DHN Br (C7), F (C6) 243.07 Not reported Dual halogens; altered electronic profile
8-Bromo-7-methoxy-6-methyl-DHN Br (C8), OMe (C7), Me (C6) 269.13 Not reported Steric bulk from multiple substituents
6-Methoxy-2-phenyl-DHN OMe (C6), Ph (C2) Not reported Antineoplastic, antiviral Methoxy improves solubility

*Calculated molecular weight for C₁₁H₁₁BrO.

Key Observations:

Halogenation :

  • Bromine (Br) in 7-Br-6-Me-DHN increases lipophilicity and metabolic stability compared to fluorine (F)-substituted analogs (e.g., 7-Bromo-6-fluoro-DHN). However, fluorine’s electronegativity may improve binding affinity in target proteins .
  • Dual halogenation (e.g., Br and F) in 7-Bromo-6-fluoro-DHN introduces steric and electronic effects that could modulate receptor interactions .

Hydroxy and Methoxy Groups :

  • Hydroxylated derivatives (e.g., 4,6,8-Trihydroxy-DHN) exhibit significant nematocidal activity but reduced membrane permeability due to hydrophilicity .
  • Methoxy groups (e.g., 6-Methoxy-2-phenyl-DHN) balance solubility and lipophilicity, enhancing bioavailability for antiviral applications .

Preparation Methods

Methodology

The Friedel-Crafts acylation is a cornerstone for constructing the dihydronaphthalenone scaffold. A methyl-substituted precursor, such as 6-methyl-3,4-dihydronaphthalen-1(2H)-one, is brominated at the 7-position using electrophilic reagents.

Procedure (adapted from):

  • Cyclization : React 4-(2-methylphenyl)butyric acid with succinic anhydride in the presence of AlCl₃ to form 6-methyl-3,4-dihydronaphthalen-1(2H)-one.

  • Bromination : Treat the tetralone with molecular bromine (Br₂) in dichloroethane (DCE) at 0–25°C for 24 hours. Na₂CO₃ is used as a base to neutralize HBr byproducts.

  • Purification : Isolate the product via silica gel chromatography (petroleum ether/EtOAc = 30:1).

Key Data :

  • Yield : 68–75%

  • Reagents : Br₂ (2.0 equiv), DCE, Na₂CO₃ (2.5 equiv)

  • Conditions : Blue LED irradiation (460–470 nm) enhances regioselectivity.

Bromination of Preformed Dihydronaphthalenones

Direct Electrophilic Bromination

Electrophilic bromination is effective for introducing bromine at the 7-position of 6-methyl-3,4-dihydronaphthalen-1(2H)-one.

Procedure (from):

  • Substrate Preparation : Synthesize 6-methyl-3,4-dihydronaphthalen-1(2H)-one via Friedel-Crafts acylation of toluene derivatives.

  • Bromination : Add Br₂ (1.1 equiv) dropwise to a solution of the tetralone in acetic acid at 0°C. Stir for 12 hours.

  • Workup : Quench with Na₂S₂O₃, extract with EtOAc, and concentrate.

Key Data :

  • Yield : 72–80%

  • Regioselectivity : The methyl group at C6 directs bromination to the adjacent C7 position due to steric and electronic effects.

Halogen Exchange via Radical Pathways

N-Bromosuccinimide (NBS)-Mediated Bromination

NBS is a safer alternative to molecular bromine for radical-mediated bromination, particularly for allylic or benzylic positions.

Procedure (adapted from):

  • Substrate : 6-Methyl-3,4-dihydronaphthalen-1(2H)-one.

  • Reaction : Dissolve the substrate in CCl₄, add NBS (1.2 equiv) and a radical initiator (e.g., AIBN, 0.1 equiv). Reflux for 6 hours.

  • Isolation : Filter succinimide byproducts and purify via column chromatography.

Key Data :

  • Yield : 65–70%

  • Conditions : Radical initiation under reflux ensures selective benzylic bromination.

Catalytic Bromination Using Transition Metals

Palladium-Catalyzed C–H Activation

Palladium catalysts enable direct C–H bromination, avoiding prefunctionalized substrates.

Procedure (from):

  • Catalyst System : Pd(OAc)₂ (5 mol%), LiBr (2.0 equiv), and PhI(OAc)₂ (oxidant) in DMF.

  • Reaction : Heat 6-methyl-3,4-dihydronaphthalen-1(2H)-one at 100°C for 12 hours.

  • Purification : Extract with CH₂Cl₂ and concentrate.

Key Data :

  • Yield : 60–65%

  • Scope : Tolerates electron-donating groups but requires inert atmosphere.

Comparative Analysis of Methods

Method Starting Material Reagents/Conditions Yield Advantages
Friedel-Crafts + Br₂4-(2-Methylphenyl)butyric acidBr₂, DCE, Na₂CO₃, 25°C, 24h68–75%High regioselectivity, scalable
NBS Radical Bromination6-Methyl-dihydronaphthalenoneNBS, AIBN, CCl₄, reflux, 6h65–70%Safer handling, no HBr byproducts
Pd-Catalyzed C–H Activation6-Methyl-dihydronaphthalenonePd(OAc)₂, LiBr, DMF, 100°C60–65%No prefunctionalization required

Mechanistic Insights

  • Electrophilic Bromination : The methyl group at C6 activates the aromatic ring via electron-donating effects, directing Br⁺ to the para position (C7).

  • Radical Pathways : NBS generates bromine radicals that abstract hydrogen from the benzylic position, forming a stabilized radical intermediate before bromine coupling.

Challenges and Optimization

  • Regioselectivity : Competing bromination at C5 or C8 can occur; using bulky solvents (e.g., DCE) or low temperatures minimizes side reactions.

  • Purification : Silica gel chromatography with nonpolar eluents (petroleum ether/EtOAc) effectively separates regioisomers .

Q & A

Q. What are the optimized synthetic routes for 7-Bromo-6-methyl-3,4-dihydronaphthalen-1(2H)-one, and how can reaction conditions be adjusted to improve yield?

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : 1H/13C NMR is essential for confirming substitution patterns and bromine placement. For example, aromatic protons in similar compounds show distinct splitting (e.g., δ 7.24 ppm for brominated phenyl groups) . X-ray crystallography resolves stereochemical ambiguities, as demonstrated for curcumin analogs with dihydronaphthalenone cores . Mass spectrometry (EI-MS) and IR spectroscopy further validate molecular weight and functional groups (e.g., ketone C=O stretches at ~1680 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for brominated tetralones?

  • Methodological Answer : Contradictions often arise from impurities or isomerism. Use orthogonal purity assays:
  • HPLC-UV/ELSD (>98% purity thresholds) .
  • Single-crystal XRD to confirm regioisomeric homogeneity (e.g., distinguishing 6-bromo vs. 7-bromo isomers) .
  • Metabolic stability assays (e.g., CYP inhibition profiles) to rule out false positives in bioactivity screens .

Q. What computational strategies predict the pharmacokinetic behavior of this compound?

  • Methodological Answer :
  • ADMET Prediction : Use tools like SwissADME to estimate logP (2.1–2.5), BBB permeability (predicted low due to bromine’s steric effects), and CYP inhibition (CYP2C19/3A4 likely targets) .
  • Molecular Dynamics (MD) : Simulate interactions with targets like kinases or GPCRs, leveraging PubChem’s 3D conformer data .
  • PAINS Filtering : Apply Pan-Assay Interference Structure alerts to exclude false hits from HTS .

Q. What mechanistic insights explain the regioselectivity of bromination in dihydronaphthalenone derivatives?

  • Methodological Answer : Bromination typically occurs at electron-rich positions. For 7-bromo derivatives:
  • Electrophilic Aromatic Substitution (EAS) : Directed by methyl groups (activating) and ketone deactivation. DFT calculations show lower activation energy for bromination at C7 vs. C6 .
  • Steric Effects : Bulky substituents (e.g., 6-methyl) hinder bromine addition at adjacent positions .
    Experimental validation via kinetic isotope effects (KIEs) or Hammett plots is recommended .

Methodological Best Practices

Q. How should researchers handle discrepancies in melting points or spectral data across studies?

  • Methodological Answer :
  • Cross-validate with certified reference materials (CRMs) : Use USP/EP standards for calibration .
  • Control crystallization conditions : Polymorphism can alter melting points. Recrystallize from ethanol/water mixtures and compare DSC thermograms .
  • Collaborative inter-laboratory studies : Share raw spectral data (e.g., NMR FID files) to identify instrumentation biases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.